molecular formula C13H16N4O3S B213581 N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide

N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B213581
M. Wt: 308.36 g/mol
InChI Key: ZCIZSNARXXPXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide, also known as EPAC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EPAC has been found to have a unique mechanism of action, which makes it a promising drug candidate for the treatment of several diseases.

Mechanism of Action

N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide works by inhibiting the activity of a specific enzyme called cyclic AMP-activated protein kinase (AMPK). AMPK is an important enzyme that plays a key role in regulating cellular metabolism and energy homeostasis. By inhibiting AMPK, N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide can alter cellular metabolism and energy balance, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, vasodilation, and neuroprotection. N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide has also been found to have anti-inflammatory effects, which can help to reduce inflammation and improve immune function.

Advantages and Limitations for Lab Experiments

N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for AMPK inhibition. However, N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide, including the development of more potent and specific inhibitors, the investigation of N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide's potential therapeutic applications in other diseases, and the exploration of N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide's mechanism of action at the molecular level. Additionally, further research is needed to investigate the potential toxicity and safety of N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide in vivo.

Synthesis Methods

N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reactions to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the synthesis of the compound. Both methods have been used to produce N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide, and the choice of method depends on the specific application.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide has been found to inhibit the growth and proliferation of cancer cells, making it a promising drug candidate for the treatment of cancer. In cardiovascular diseases, N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide has been found to have vasodilatory effects, which can help to reduce blood pressure and improve cardiovascular function. In neurological disorders, N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects, which can help to prevent neuronal damage and improve cognitive function.

properties

Product Name

N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36 g/mol

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C13H16N4O3S/c1-3-15-21(19,20)12-6-4-11(5-7-12)16-13(18)10-8-14-17(2)9-10/h4-9,15H,3H2,1-2H3,(H,16,18)

InChI Key

ZCIZSNARXXPXHZ-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2)C

Origin of Product

United States

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